Product packaging for Sodium hydrogen sulfate(Cat. No.:CAS No. 7681-38-1)

Sodium hydrogen sulfate

Cat. No.: B072297
CAS No.: 7681-38-1
M. Wt: 120.06 g/mol
InChI Key: WBHQBSYUUJJSRZ-UHFFFAOYSA-M
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Description

Sodium hydrogen sulfate (NaHSO₄) is a versatile and highly useful acidic salt in laboratory research, valued for its role as a convenient and solid source of hydrogen ions (H⁺). Its primary research applications leverage its strong acidity in aqueous solutions. In biochemistry and molecular biology, it is frequently employed for precise pH adjustment in buffers and reaction mixtures, particularly in processes requiring a controlled acidic environment without introducing counter-ions that may interfere with other reagents. In analytical chemistry, this compound serves as an effective acid catalyst for various organic synthesis reactions, including esterifications and hydrolyses, where it offers a safer and more easily handled alternative to concentrated mineral acids. Furthermore, its utility extends to metal processing and surface treatment studies, where it is used for pickling and cleaning metal surfaces by removing oxide layers. In environmental research, it finds application in soil pH modification experiments. The compound functions by dissociating in water to release bisulfate (HSO₄⁻) and hydronium ions, thereby significantly lowering the pH of a system and facilitating protonation reactions or dissolution processes. This combination of potent acidity, solid-state stability, and water solubility makes this compound an indispensable and reliable reagent for a wide spectrum of scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NaHSO4<br>HNaO4S B072297 Sodium hydrogen sulfate CAS No. 7681-38-1

Properties

IUPAC Name

sodium;hydrogen sulfate
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InChI

InChI=1S/Na.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1
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InChI Key

WBHQBSYUUJJSRZ-UHFFFAOYSA-M
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Canonical SMILES

OS(=O)(=O)[O-].[Na+]
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Molecular Formula

HNaSO4, NaHSO4, HNaO4S
Record name SODIUM BISULFATE, SOLUTION
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Record name SODIUM HYDROGEN SULPHATE
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Record name sodium bisulfate
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DSSTOX Substance ID

DTXSID3033983
Record name Sodium hydrogen sulfate
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Molecular Weight

120.06 g/mol
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Physical Description

Bisulfate, aqueous solution is a white crystalline solid dissolved in water. It is corrosive to metals and tissue., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, odourless crystals or granules, White crystals dissolved in water; [CAMEO] Hygroscopic crystals; [CHEMINFO]
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Record name Sulfuric acid, sodium salt (1:1)
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CAS No.

7681-38-1
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Record name Sodium bisulfate
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Record name Sodium hydrogensulphate
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Melting Point

Melting point equals 315 °C
Record name Sodium bisulfate
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Synthesis and Preparation Methodologies of Sodium Hydrogen Sulfate

Conventional Industrial and Laboratory Synthetic Routes

The traditional methods for producing sodium hydrogen sulfate (B86663) are characterized by their reliability and large-scale production capabilities. These routes have been the backbone of the chemical industry for decades.

High-Temperature Synthesis via Reaction of Sodium Chloride with Sulfuric Acid

A prominent industrial method for synthesizing sodium hydrogen sulfate is the Mannheim process, which involves the reaction of sodium chloride (NaCl) and sulfuric acid (H₂SO₄) at elevated temperatures. wikipedia.orgwikipedia.org This highly exothermic reaction proceeds as follows:

NaCl + H₂SO₄ → NaHSO₄ + HCl wikipedia.org

In this process, sodium chloride and sulfuric acid are fed into a specialized furnace, known as a Mannheim furnace, where the reaction takes place. wikipedia.org The initial reaction, which forms this compound, is exothermic and can occur at lower temperatures. yatai.cn The molten this compound is then typically sprayed and cooled to form solid beads. wikipedia.orgchemicalbook.comfao.org A significant co-product of this reaction is hydrogen chloride (HCl) gas, which is often dissolved in water to produce hydrochloric acid, adding to the economic viability of the process. wikipedia.org

To produce sodium sulfate, a second, endothermic step requiring higher temperatures (around 500-600°C) is necessary: yatai.cn

NaCl + NaHSO₄ → Na₂SO₄ + HCl wikipedia.org

Formation from Direct Combination of Sulfuric Acid and Sodium Sulfate

Another conventional route involves the direct reaction of sodium sulfate (Na₂SO₄) with sulfuric acid (H₂SO₄). google.compatsnap.com This method is particularly useful for producing a melt of this compound at temperatures ranging from 200-280°C. google.com The reaction is as follows:

Na₂SO₄ + H₂SO₄ → 2NaHSO₄ melscience.com

This process is straightforward and is often employed when sodium sulfate is readily available as a starting material. patsnap.com The reaction can also be carried out in an aqueous solution where adding concentrated sulfuric acid to a solution saturated with this compound can cause NaHSO₄ to crystallize out. google.com Similarly, adding solid sodium sulfate to this system will cause it to dissolve and precipitate this compound. google.com

Advanced and Green Chemistry Approaches to this compound Production

In response to growing environmental concerns and the need for more efficient and sustainable chemical processes, several advanced and green chemistry approaches for this compound production have been developed. These methods focus on reducing energy consumption, utilizing waste streams, and improving product purity.

Aqueous Carrier Solution Processes for Controlled Crystallization of this compound

A more energy-efficient method involves reacting sodium sulfate and sulfuric acid in an aqueous carrier solution at temperatures below the melting point of this compound, typically under 100°C. google.com This process is exothermic, often eliminating the need for external heating. google.com By carefully controlling the concentration of the carrier solution, which lies within the existence zone for anhydrous NaHSO₄, controlled crystallization of the product can be achieved. google.com The phase diagram for the Na₂SO₄-H₂SO₄-H₂O system is crucial for determining the optimal conditions for this process. psu.edu This method can also utilize Glauber's salt (sodium sulfate decahydrate) as the sodium sulfate source, with any excess crystal water being removed during the process. google.com The resulting crystals can be separated from the mother liquor, which is then recycled back into the process. google.com For instance, a process operating at 80°C yielded a product with a purity of 98.2% NaHSO₄. google.com

Microwave Radiation-Assisted Synthesis for Enhanced Efficiency and Environmental Impact Reduction

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound. echemi.com This technique offers several advantages, including significantly shorter reaction times and reduced energy consumption compared to conventional heating methods. sid.irtandfonline.com The process involves dissolving sodium sulfate in water, adding a molar equivalent of concentrated sulfuric acid, and then heating the solution using microwave radiation. google.com Microwave heating can also control the crystallization process, leading to the formation of high-purity this compound and avoiding the formation of by-products like sodium sesquisulfate, which can occur with conventional heating. google.com Studies have shown that this method can yield a product with an anhydrous this compound content greater than 96%. google.com Furthermore, this compound supported on silica (B1680970) gel (NaHSO₄–SiO₂) has been developed as a reusable and environmentally friendly catalyst for various organic reactions, often facilitated by microwave irradiation. tandfonline.comresearchgate.netresearchgate.net

Interactive Table: Comparison of Synthesis Methods

Synthesis MethodReactantsTemperatureKey AdvantagesKey Disadvantages
Mannheim Process Sodium Chloride, Sulfuric AcidHigh (initial step is exothermic, second step up to 600°C)Large-scale production, valuable HCl co-product. wikipedia.orgwikipedia.orgyatai.cnHigh energy consumption, corrosive environment. wikipedia.orggoogle.com
Direct Combination Sodium Sulfate, Sulfuric Acid200-280°CStraightforward process. google.comHigh temperature required, potential for melt handling issues. google.com
Aqueous Carrier Solution Sodium Sulfate, Sulfuric Acid< 100°CLow energy consumption, controlled crystallization. google.comRequires careful control of solution concentration. google.com
Microwave-Assisted Sodium Sulfate, Sulfuric AcidControlled (e.g., up to 230°C for a short duration)Rapid, high purity, energy-efficient. google.comScalability for industrial production may be a challenge.

By-product Recovery and Purification Strategies for Sustainable this compound Production

This compound is often generated as a by-product in various industrial processes. google.comechemi.com For example, it is a by-product in the manufacture of chromium(VI) oxide. google.com It can also be produced during the synthesis of other mineral acids when their sodium salts are reacted with an excess of sulfuric acid. wikipedia.org The resulting acid (HX) is then separated by distillation. wikipedia.org

Sustainable production of this compound is also being explored through the utilization of waste streams from other industries. For instance, sodium sulfate generated as a by-product in the lithium salt production process can be converted to this compound. patsnap.com Similarly, solid slag from the coal chemical industry can be reacted with sulfuric acid to produce this compound, offering a method that aligns with the principles of a circular economy by utilizing waste resources. patsnap.com

Purification of this compound from these by-product streams is crucial for its commercial use. Techniques such as crystallization from aqueous solutions are employed to refine the crude product. echemi.com For instance, a low-concentration NaHSO₄ solution obtained as a by-product can be concentrated by heating and evaporation, followed by crystallization to yield a purified product. echemi.com Furthermore, advanced separation technologies like membrane filtration (nanofiltration) are being investigated for the recovery and purification of sodium sulfate from industrial wastewater, which can then be used as a feedstock for this compound production. researchgate.net

Fundamental Chemical Reactivity and Reaction Mechanisms of Sodium Hydrogen Sulfate

Acid-Base Equilibria and Proton Donating Mechanisms of Sodium Hydrogen Sulfate (B86663)

Sodium hydrogen sulfate is classified as an acid salt, formed from the partial neutralization of a strong acid (sulfuric acid) with a strong base (sodium hydroxide). wikipedia.orgvedantu.com In solution, it is a source of the hydrogen sulfate ion, which is a Brønsted-Lowry acid capable of donating a proton. vaia.com This proton-donating ability is central to its chemical properties and applications, such as its use as a pH-lowering agent in swimming pools and as an acidifier in food products. wikipedia.org

Dissociation Dynamics of the Hydrogen Sulfate Anion in Aqueous Media

When dissolved in water, this compound fully dissociates into sodium ions (Na⁺) and hydrogen sulfate ions (HSO₄⁻). The hydrogen sulfate ion then establishes an equilibrium in the aqueous medium by partially dissociating into a hydronium ion (H₃O⁺) and a sulfate ion (SO₄²⁻). vaia.com

Reaction Equilibrium: HSO₄⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + SO₄²⁻(aq)

The strength of the hydrogen sulfate ion as an acid is quantified by its acid dissociation constant (Ka). The pKa for this equilibrium is approximately 1.99 to 2.00. quizlet.combrainly.com This value indicates that HSO₄⁻ is a moderately strong weak acid. quora.com

Acid Dissociation Constants of Selected Species at 25°C
AcidChemical FormulaKₐ ValuepKₐ Value
Sulfuric Acid (first dissociation)H₂SO₄Very Large&lt; 0
Hydrogen Sulfate Ion HSO₄⁻ 1.2 x 10⁻² 1.99
Acetic AcidCH₃COOH1.8 x 10⁻⁵4.76
Ammonium IonNH₄⁺5.7 x 10⁻¹⁰9.24

Research using Raman spectroscopy has provided deeper insights into the dissociation dynamics. These studies reveal that the degree of dissociation of the bisulfate ion is dependent on both temperature and concentration. acs.org Counterintuitively, for all investigated concentrations, the degree of dissociation of HSO₄⁻ continuously increases as the temperature decreases from 326 K down to 180 K. acs.orgresearchgate.net

At a molecular level, the behavior of the HSO₄⁻ ion in water is complex. Computational studies on bisulfate-water clusters (HSO₄⁻(H₂O)ₙ) show that the mobility of the acidic proton is dependent on the extent of hydration. rsc.orgpsu.edu For smaller clusters (n < 8), the proton tends to be relatively stationary. rsc.org As the number of water molecules increases (n > 11), the proton becomes more mobile, facilitating its transfer. rsc.org This process is aided by what has been described as a "see-saw mechanism" for proton transfer within the hydrated cluster. rsc.org The presence of water molecules facilitates the proton transfer from the bisulfate ion, leading to the formation of the sulfate ion in base-containing clusters. acs.orghelsinki.fi

Redox Chemistry and Electron Transfer Pathways Involving this compound

The redox chemistry of this compound is centered on the sulfur atom within the hydrogen sulfate anion.

Role as a Reducing Agent and Subsequent Oxidation Products

This compound does not function as a reducing agent under normal chemical conditions. A reducing agent is a substance that donates electrons to another species, and in the process, its own oxidation state increases. The sulfur atom in the hydrogen sulfate ion (HSO₄⁻) already exists in its highest possible oxidation state of +6. As it cannot be further oxidized, it cannot act as a reducing agent.

This is a point of frequent confusion with sodium hydrogen sulfite (B76179) (NaHSO₃), which contains sulfur in a +4 oxidation state and is a common reducing agent. Because this compound is not a reducing agent, there are no subsequent oxidation products to consider.

Interaction Mechanisms with Oxidizing Agents (e.g., Halogens)

Given that the hydrogen sulfate ion contains sulfur in its highest oxidation state, it primarily acts as an oxidizing agent, particularly in the form of its parent compound, concentrated sulfuric acid. Its interactions with reducing agents, such as certain halide ions, are a cornerstone of inorganic chemistry. chemguide.co.uk

The reaction between concentrated sulfuric acid and sodium halides (NaX) demonstrates a clear trend in the reducing power of the halide ions (F⁻, Cl⁻, Br⁻, I⁻).

Sodium Fluoride (B91410) (NaF) and Sodium Chloride (NaCl): With fluoride and chloride ions, the reaction is a simple acid-base displacement, not a redox reaction. chemguide.co.uk The stronger, less volatile sulfuric acid protonates the halide ion to produce the corresponding hydrogen halide gas (HF or HCl). chemguide.co.uk The oxidation state of sulfur (+6) and the halides (-1) remains unchanged.

NaCl(s) + H₂SO₄(l) → NaHSO₄(s) + HCl(g)

Sodium Bromide (NaBr): The bromide ion is a sufficiently strong reducing agent to reduce concentrated sulfuric acid. In this redox reaction, the bromide ion is oxidized to bromine (Br₂), and the sulfur in H₂SO₄ is reduced from +6 to +4 in sulfur dioxide (SO₂). quora.com

2NaBr(s) + 2H₂SO₄(l) → Br₂(g) + SO₂(g) + Na₂SO₄(s) + 2H₂O(l)

Sodium Iodide (NaI): The iodide ion is an even stronger reducing agent than the bromide ion. It reduces concentrated sulfuric acid more extensively. The iodide ion is oxidized to iodine (I₂), while the sulfur is reduced from +6 to multiple lower oxidation states, primarily to -2 in hydrogen sulfide (B99878) (H₂S), but also to 0 in elemental sulfur and +4 in sulfur dioxide. docbrown.infoquora.com

8NaI(s) + 5H₂SO₄(l) → 4I₂(g) + H₂S(g) + 4Na₂SO₄(s) + 4H₂O(l) docbrown.info

Reactions of Concentrated Sulfuric Acid with Sodium Halides
ReactantReaction TypeHalogen ProductSulfur Reduction Product(s)
NaF / NaClAcid-Base DisplacementHF / HClNone (No Redox)
NaBrRedoxBr₂SO₂ (Sulfur Dioxide)
NaIRedoxI₂H₂S (Hydrogen Sulfide), S, SO₂

Mechanistic Investigations of Complex Chemical Transformations Catalyzed by this compound

This compound's acidity allows it to function as an effective and reusable solid acid catalyst in a variety of organic syntheses, including esterifications and multi-component condensation reactions. tandfonline.comazaruniv.ac.irnih.govalfachemic.com The catalytic mechanism generally involves the protonation of a reactant by the hydrogen sulfate, which increases the reactant's electrophilicity and facilitates the subsequent reaction steps. tandfonline.com

Reaction Pathways for Halogen Acid and Sulfate Formation (e.g., HCl and Na₂SO₄)

The industrial production of hydrogen chloride and sodium sulfate via the Mannheim process is a prime example of a large-scale reaction involving this compound as a key intermediate. wikipedia.orgwikipedia.org The process occurs in two main stages:

Formation of this compound: Solid sodium chloride reacts with concentrated sulfuric acid in an exothermic reaction to produce gaseous hydrogen chloride and molten this compound. wikipedia.org This is an acid-base displacement reaction.

NaCl(s) + H₂SO₄(l) → NaHSO₄(l) + HCl(g)

Formation of Sodium Sulfate: At higher temperatures (in the range of 600-700°C), the initially formed this compound reacts with additional sodium chloride in an endothermic step to produce more hydrogen chloride and sodium sulfate. wikipedia.org

NaCl(s) + NaHSO₄(l) → Na₂SO₄(s) + HCl(g)

2NaCl(s) + H₂SO₄(l) → Na₂SO₄(s) + 2HCl(g)

The mechanism relies on sulfuric acid being a strong, non-volatile acid that can displace the more volatile hydrochloric acid from its salt. chemguide.co.uk The initial step is the protonation of the chloride ion. utdallas.eduyou-iggy.comyou-iggy.com Mechanistic studies suggest that the reaction proceeds by the transfer of a hydrogen atom from a sulfuric acid molecule to a chloride ion on the surface of the solid sodium chloride.

Kinetic and Mechanistic Studies of Inter-Sulfur Species Reactions in the Presence of this compound

This compound (NaHSO₄), as an acidic salt, plays a significant role in influencing the kinetics and mechanisms of reactions involving various sulfur species. Its primary function in these reactions is to provide a source of hydrogen ions (H⁺), which can catalyze or participate in the transformation of sulfur compounds. While direct kinetic studies explicitly detailing the use of this compound in a broad range of inter-sulfur species reactions are not extensively documented in dedicated literature, its effect can be thoroughly understood by examining the acid-catalyzed behavior of key sulfur compounds like thiosulfates, sulfites, and polythionates.

The presence of an acidic environment, such as that created by this compound in an aqueous solution, is a critical factor in the stability and reactivity of many sulfur oxyanions. The protonation of these species often initiates a cascade of complex reactions, including decomposition, disproportionation, and condensation, leading to the formation of a variety of sulfur-containing products.

Acid-Catalyzed Decomposition of Thiosulfate (B1220275)

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l) luckyscience.com

This reaction is characterized by the formation of elemental sulfur as a colloidal suspension, which causes the solution to become turbid. luckyscience.com The rate of this reaction is dependent on the concentrations of both the thiosulfate ion and the hydrogen ion, underscoring the catalytic role of the acid. flinnsci.com

The proposed mechanism for this decomposition involves the initial protonation of the thiosulfate ion to form thiosulfuric acid (H₂S₂O₃), which is unstable and subsequently decomposes. A simplified mechanistic pathway can be described as follows:

Protonation: S₂O₃²⁻ + H⁺ ⇌ HS₂O₃⁻ flinnsci.com

Further Protonation: HS₂O₃⁻ + H⁺ ⇌ H₂S₂O₃

Decomposition: H₂S₂O₃ → H₂SO₃ + S

Sulfurous Acid Equilibrium: H₂SO₃ ⇌ H₂O + SO₂

Kinetic studies have shown that the reaction rate can be complex, with the order of reaction with respect to the thiosulfate and hydrogen ions varying under different concentration regimes. flinnsci.comacs.org For instance, at lower concentrations, the reaction can appear to be approximately 3/2-order in sodium thiosulfate and 1/2-order in hydrochloric acid. flinnsci.com A bimolecular reaction between HS₂O₃⁻ and S₂O₃²⁻ has also been proposed as a key step in the decomposition process under certain conditions. acs.org

Reactions Involving Sulfites and Polythionates

In systems containing multiple sulfur species, the acidic conditions provided by this compound can drive a variety of inter-sulfur reactions. For instance, the reaction between sulfide and sulfite to form thiosulfate is pH-dependent. In neutral to weakly alkaline solutions, the reaction proceeds as:

2HS⁻ + 4HSO₃⁻ → 3S₂O₃²⁻ + 3H₂O acs.org

However, at lower pH values (below 3), the decomposition of thiosulfate becomes significant, altering the product distribution. wikipedia.org

The reactions of polythionates, such as tetrathionate (B1226582) (S₄O₆²⁻) and hexathionate (S₆O₆²⁻), with sulfite (SO₃²⁻) and thiosulfate are also highly influenced by pH. The reaction between tetrathionate and sulfite, known as sulfitolysis, is pH-dependent. nih.gov Similarly, the reaction of hexathionate with sulfite and thiosulfate has been studied in slightly acidic media (pH 4.0-5.0), where elementary sulfur is a common product. acs.org The pH affects the equilibrium between sulfite and bisulfite (HSO₃⁻), and the reactivity of these two species towards the polythionate chain can differ significantly. nih.gov

A proposed kinetic model for the concurrent reactions of hexathionate with thiosulfate and sulfite in a slightly acidic medium involves several steps, including the nucleophilic attack of sulfite and thiosulfate on the sulfur atoms of the polythionate chain. acs.org The presence of H⁺ ions, supplied by a compound like this compound, is crucial for establishing the necessary pH environment for these transformations to occur at appreciable rates.

The following table summarizes kinetic data for relevant acid-influenced reactions of sulfur species.

ReactionReactantsConditionsRate Law/Kinetic ParametersReference
Acid Decomposition of ThiosulfateS₂O₃²⁻, H⁺Dilute aqueous solutionRate ≈ k[S₂O₃²⁻]¹·⁵[H⁺]⁰·⁵ (approx.) flinnsci.com
Acid Decomposition of ThiosulfateHS₂O₃⁻, S₂O₃²⁻Dilute HCl solutionInterpretable as a bimolecular reaction acs.org
Sulfide and Sulfite ReactionHS⁻, HSO₃⁻pH 8-9d[S₂O₃²⁻]/dt = kₐ[HS⁻][HSO₃⁻]² acs.org
Hexathionate and Sulfite/ThiosulfateS₆O₆²⁻, SO₃²⁻, S₂O₃²⁻pH 4.0-5.0First-order in both reactants acs.org
Tetrathionate and SulfiteS₄O₆²⁻, S(IV) speciesSlightly acidic to neutralpH-dependent, first-order in both reactants nih.gov

Catalytic Applications of Sodium Hydrogen Sulfate in Organic and Inorganic Transformations

Heterogeneous Catalysis with Silica-Supported Sodium Hydrogen Sulfate (B86663) (NaHSO₄/SiO₂)

Silica-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) is a versatile and efficient heterogeneous acid catalyst utilized in a wide array of organic transformations. The catalyst is typically prepared by impregnating silica (B1680970) gel with an aqueous solution of this compound, followed by drying to obtain a free-flowing solid powder. This process results in a catalyst that is non-toxic, inexpensive, and stable. nih.gov The heterogeneous nature of NaHSO₄/SiO₂ allows for its simple removal from the reaction mixture by filtration, enabling its recovery and reuse in subsequent reactions. This reusability is a key advantage, making synthetic processes more economical and sustainable. The catalyst has demonstrated high efficiency in promoting various reactions, often under mild and solvent-free conditions, which further contributes to its standing as a green catalyst. nih.gov

Catalytic Performance in Carbon-Carbon Bond Forming Reactions

NaHSO₄/SiO₂ has proven to be a highly effective catalyst in promoting several types of carbon-carbon bond forming reactions, which are fundamental to the synthesis of more complex organic molecules.

Electrophilic Substitution Reactions (e.g., Synthesis of Bis- and Tris(1H-indol-3-yl)methanes)

The electrophilic substitution reaction of indoles with aldehydes and ketones is a crucial method for the synthesis of bis(indolyl)methanes, a class of compounds with significant biological activities. NaHSO₄/SiO₂ has been shown to be an effective catalyst for this transformation. semanticscholar.org The reaction involves the electrophilic substitution at the C-3 position of the indole ring. The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the indole. This methodology offers several advantages, including high yields, short reaction times, and mild, often solvent-free, reaction conditions. semanticscholar.org The use of NaHSO₄/SiO₂ provides a greener alternative to traditional acid catalysts. semanticscholar.org

Interactive Table: Synthesis of Bis(indolyl)methanes using NaHSO₄/SiO₂

Aldehyde Indole Reaction Time Yield (%)
Benzaldehyde Indole 10 min 95%
4-Chlorobenzaldehyde Indole 12 min 92%
4-Methoxybenzaldehyde Indole 15 min 90%
Friedel-Crafts Additions

Friedel-Crafts reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. The synthesis of bis(indolyl)methanes, as discussed previously, is a pertinent example of a Friedel-Crafts-type reaction. In this context, the indole acts as the nucleophilic aromatic ring, and the aldehyde, activated by the NaHSO₄/SiO₂ catalyst, serves as the electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the catalyst enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the electron-rich indole ring. This catalytic system avoids the use of harsh and corrosive Lewis acids traditionally employed in Friedel-Crafts reactions, such as aluminum chloride.

Multi-Component Reaction Systems (e.g., Biginelli Reaction, Amidoalkyl Naphthol Synthesis)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in terms of atom economy and procedural simplicity. NaHSO₄/SiO₂ has been successfully employed as a catalyst in several MCRs.

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are compounds of significant pharmacological interest. NaHSO₄/SiO₂ efficiently catalyzes this reaction, leading to excellent yields and short reaction times. researchgate.net The use of this heterogeneous catalyst simplifies the work-up procedure and allows for the reuse of the catalyst. researchgate.net

Interactive Table: NaHSO₄/SiO₂ Catalyzed Biginelli Reaction

Aldehyde β-Ketoester Urea/Thiourea Yield (%)
Benzaldehyde Ethyl acetoacetate Urea 93%
4-Chlorobenzaldehyde Ethyl acetoacetate Urea 91%
4-Methylbenzaldehyde Ethyl acetoacetate Urea 92%

Amidoalkyl Naphthol Synthesis: The synthesis of amidoalkyl naphthols is another important MCR, involving the condensation of β-naphthol, an aldehyde, and an amide or urea. NaHSO₄/SiO₂ serves as an effective and recyclable catalyst for this transformation, often conducted under solvent-free conditions. nih.govorganic-chemistry.org This method provides a green and efficient pathway to these biologically active molecules, with advantages including high yields, short reaction times, and simple work-up. organic-chemistry.org

Synthesis of 1,1-Diacetates (Acylals) from Aldehydes

The protection of aldehydes as 1,1-diacetates (acylals) is a common strategy in multi-step organic synthesis. NaHSO₄/SiO₂ has been reported as a mild, convenient, and inexpensive catalyst for the conversion of various aldehydes into their corresponding acylals using acetic anhydride. This reaction proceeds efficiently under solvent-free conditions at room temperature. The catalyst exhibits excellent chemoselectivity, as aldehydes can be selectively protected in the presence of ketones. The reusability of the catalyst and the simplicity of the procedure make this a highly practical and environmentally friendly method.

Interactive Table: Synthesis of 1,1-Diacetates using NaHSO₄/SiO₂

Aldehyde Reaction Time (min) Yield (%)
Benzaldehyde 15 95%
4-Chlorobenzaldehyde 10 98%
4-Nitrobenzaldehyde 5 96%
Cinnamaldehyde 20 92%
Synthesis of Heterocyclic Compounds (e.g., 2-Thiazolamines, Pyrazole, Pyranyl Pyridine Derivatives, Coumarin Derivatives via Pechmann Condensation)

NaHSO₄/SiO₂ is also a valuable catalyst for the synthesis of a variety of heterocyclic compounds.

2-Thiazolamines: While this compound in an aqueous medium has been shown to be an effective catalyst for the regioselective synthesis of 2-thiazolamines, the application of its silica-supported counterpart offers the typical advantages of heterogeneous catalysis, such as ease of separation and catalyst recycling.

Pyrazole and Pyranyl Pyridine Derivatives: NaHSO₄/SiO₂ has been utilized as an efficient and reusable catalyst for the synthesis of pyrazole and pyranyl pyridine derivatives from heterocyclic β-enaminones under solvent-free conditions. This methodology is characterized by high conversions, clean reaction profiles, and simple experimental and work-up procedures.

Coumarin Derivatives via Pechmann Condensation: The Pechmann condensation, the synthesis of coumarins from a phenol and a β-ketoester, is effectively catalyzed by NaHSO₄/SiO₂. This method often proceeds under solvent-free conditions and provides good to excellent yields of the desired coumarin derivatives. The use of NaHSO₄/SiO₂ avoids the need for corrosive and hazardous acids like sulfuric acid, which are traditionally used in this reaction.

Catalysis in Functional Group Transformations

This compound has proven to be a powerful catalyst for a variety of functional group transformations, offering advantages such as high selectivity, mild reaction conditions, and operational simplicity. Its applications range from the selective removal of protecting groups to facilitating nitration, oxidation, bromination, and esterification reactions.

Nitration and Nitrosation Reactions

Nitration: The introduction of a nitro group (-NO₂) into an aromatic ring is a fundamental transformation in organic synthesis. A mixture of sodium nitrite (NaNO₂) and wet silica-supported this compound has been shown to be an effective system for the nitration of phenols at room temperature, affording high yields of nitrophenols. This method provides a milder and more convenient alternative to the traditional use of concentrated nitric and sulfuric acids.

Nitrosation: Nitrosation, the introduction of a nitroso group (-NO), is another important functional group transformation. A combination of this compound and sodium nitrite in the presence of wet SiO₂ serves as an effective nitrosating agent for secondary amines, leading to the formation of their corresponding nitroso derivatives under mild conditions. researchgate.net

Table 2: Nitration of Phenols using NaNO₂ and NaHSO₄·SiO₂

SubstrateProductsReaction Time (min)Isolated Yield (%)
Phenol2-Nitrophenol, 4-Nitrophenol1589
4-Methylphenol2-Nitro-4-methylphenol1595
4-Chlorophenol2-Nitro-4-chlorophenol2090
4-Bromophenol2-Nitro-4-bromophenol1890
Oxidation and Bromination Reactions

While the direct catalytic use of this compound in oxidation and bromination reactions is less commonly reported than for other transformations, related systems highlight its potential.

Oxidation: The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. While strong oxidizing agents are often used, the development of milder, more selective methods is an ongoing area of research. Although direct catalysis by this compound is not extensively documented, its acidic nature could potentially be harnessed in conjunction with other oxidants to develop novel oxidative systems.

Bromination: An adduct of sodium sulfate, hydrogen peroxide, and sodium chloride has been developed for the regioselective oxidative bromination of unprotected aromatic primary amines. This system uses potassium bromide as the brominating agent and demonstrates high chemoselectivity for monobromination. While this does not directly involve this compound, it points to the utility of sulfate salts in facilitating such transformations.

Esterification Processes

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a widely used reaction in both laboratory and industrial settings. This compound has been shown to be an effective and environmentally friendly catalyst for these reactions.

A notable example is the esterification of oleic acid with oleyl alcohol to produce oleyl oleate, a synthetic wax ester. wikipedia.orglibretexts.org This reaction, catalyzed by a catalytic amount of this compound (10%), proceeds under mild, solvent-free conditions at 130°C for 8 hours, achieving a high yield of 90%. wikipedia.orglibretexts.org This demonstrates the potential of this compound as a green catalyst for the synthesis of valuable esters.

Table 3: Esterification of Oleic Acid with Oleyl Alcohol using NaHSO₄

ReactantsCatalystTemperature (°C)Time (h)Yield (%)Reference
Oleic Acid, Oleyl AlcoholNaHSO₄ (10%)130890 wikipedia.orglibretexts.org

Catalyst Design, Optimization, and Sustainable Practices

The development of heterogeneous catalysts is a key aspect of green and sustainable chemistry. Immobilizing homogeneous catalysts on solid supports offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often, enhanced stability and selectivity.

Preparation and Immobilization Techniques for Silica-Supported NaHSO₄

Silica-supported this compound (NaHSO₄·SiO₂) is a widely used heterogeneous catalyst that combines the acidic properties of this compound with the high surface area and mechanical stability of silica gel. The preparation of this catalyst is straightforward and cost-effective.

The typical preparation involves dissolving this compound monohydrate (NaHSO₄·H₂O) in water and then adding silica gel to the solution. The mixture is stirred to allow for the adsorption of the this compound onto the surface of the silica gel. The water is then removed by gentle heating and subsequent drying in an oven at around 120°C. This process results in a free-flowing white solid powder.

The adsorption behavior of this compound on silica gel involves both chemical and physical interactions. There is evidence of a chemical interaction between the this compound and the hydroxyl groups (Si-OH) on the surface of the silica gel. This immobilization creates a solid acid catalyst that is easy to handle and can be readily removed from the reaction mixture by simple filtration, allowing for its potential reuse and contributing to more sustainable chemical processes.

Recyclability and Reusability Studies of Heterogeneous this compound Catalysts

A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and economically viable chemical processes. mdpi.com this compound, particularly when supported on solid materials like silica gel (NaHSO₄·SiO₂), has demonstrated excellent recyclability in various organic syntheses. researchgate.nettandfonline.com

Research has shown that the catalyst can be easily separated from the reaction mixture through simple filtration. researchgate.net For instance, in the synthesis of imines through the condensation of carbonyl compounds with amines under microwave irradiation, silica gel-supported this compound was recovered and reused up to ten times without a significant loss of catalytic activity. researchgate.net The catalyst was simply washed with diethyl ether and reactivated by heating in an oven. researchgate.net

Similarly, in the one-pot preparation of amidoalkyl naphthols, the catalyst was recovered in excellent yields and reused for five consecutive cycles, showing consistent activity with the fresh catalyst. semanticscholar.org The recovery process involved washing with chloroform and drying at 100°C. semanticscholar.org The reusability of NaHSO₄·SiO₂ has also been demonstrated in the synthesis of trisubstituted quinolines, where it was used for three successive runs with only a minor decrease in product yield. arkat-usa.org

These studies highlight the robustness and stability of heterogeneous this compound catalysts, making them an attractive option for industrial applications where catalyst longevity and process efficiency are paramount. hilarispublisher.com

Table 1: Recyclability of Heterogeneous this compound Catalysts in Various Reactions

Reaction TypeCatalystRecovery MethodNumber of CyclesInitial Yield (%)Final Yield (%)Reference
Synthesis of IminesNaHSO₄·SiO₂Washing with diethyl ether, oven activation10ExcellentMaintained researchgate.net
Preparation of Amidoalkyl NaphtholsNaHSO₄·H₂OWashing with CHCl₃, drying at 100°C5HighNo significant loss semanticscholar.org
Synthesis of Trisubstituted QuinolinesNaHSO₄·SiO₂Simple filtration39286 arkat-usa.org
Synthesis of β-acetamido ketonesNaHSO₄Not specifiedNot specifiedExcellentNot specified arkat-usa.org

Homogeneous Catalysis and Acidic Regulation Roles of this compound in Solution-Phase Reactions

While heterogeneous applications are common, this compound also functions effectively as a homogeneous catalyst in solution-phase reactions. In its anhydrous form, it is a hygroscopic, white, granular solid that is soluble in water, forming strongly acidic solutions. sciencemadness.org This acidity is central to its catalytic activity and its role in regulating the pH of a reaction medium. vedantu.com

This compound is considered an acid salt, formed from the partial neutralization of sulfuric acid. sciencemadness.org When dissolved in water, it dissociates to release hydrogen ions (H⁺), thereby lowering the pH of the solution. vedantu.com This property is utilized in various applications, from industrial cleaning to pH adjustment in swimming pools. byjus.com

In organic synthesis, the acidic environment created by dissolved this compound can catalyze a variety of transformations. For example, it has been used in the synthesis of β-acetamido ketones through a one-pot, four-component condensation reaction. arkat-usa.org The proposed mechanism suggests that the catalyst facilitates the acylation of the aldehyde, which then reacts with acetonitrile to form the final product. arkat-usa.org

The ability of this compound to act as a proton source is fundamental to its role in acid catalysis. It can protonate reactants, making them more susceptible to nucleophilic attack, a common step in many organic reactions. Its solubility in certain reaction media allows for uniform catalysis throughout the solution, a characteristic advantage of homogeneous catalysis. seppure.com

Comparative Analysis of this compound with Alternative Acidic Catalysts in Green Chemistry

The principles of green chemistry emphasize the use of environmentally benign and efficient catalytic systems. azaruniv.ac.ir this compound aligns well with these principles due to its low toxicity, ease of handling, and reusability, especially in its heterogeneous form. semanticscholar.orgresearchgate.net

When compared to traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and hydrofluoric acid (HF), this compound offers significant advantages. semanticscholar.org These conventional acids are often highly corrosive, toxic, and difficult to separate from the reaction mixture, leading to waste generation and product purification challenges. semanticscholar.org this compound, being a solid, is safer to handle and transport, and its heterogeneous forms are easily recoverable, minimizing catalyst waste. semanticscholar.org

In specific reactions, this compound has shown comparable or even superior performance to other catalysts. For instance, in the synthesis of 1-amidoalkyl-2-naphthol derivatives, NaHSO₄·H₂O was found to be more effective in terms of reaction times and product yields compared to catalysts such as ceric sulfate (Ce(SO₄)₂), iodine, and K₅CoW₁₂O₄₀·3H₂O. semanticscholar.org

Furthermore, in the synthesis of 4(3H)-quinazolinones, silica-supported this compound was compared with Amberlyst-15, another solid acid catalyst. Both catalysts were found to be highly efficient under solvent-free conditions, providing excellent yields in short reaction times. oup.com This demonstrates that this compound is a competitive and green alternative to other solid acid catalysts.

The use of solid acids like this compound is a growing trend in green chemistry as they offer easier separation, reduce chemical waste, and are often reusable. azaruniv.ac.ir

Table 2: Comparison of this compound with Other Acid Catalysts

ReactionCatalystConditionsYield (%)Reaction TimeAdvantages of NaHSO₄Reference
Synthesis of 1-amidoalkyl-2-naphtholsNaHSO₄·H₂OSolvent-free, 120°C9510 minShorter reaction time, higher yield semanticscholar.org
Ce(SO₄)₂Reflux in CH₃CN9220 h semanticscholar.org
IodineSolvent-free, 80°C9415 min semanticscholar.org
K₅CoW₁₂O₄₀·3H₂OReflux in CH₃CN9024 h semanticscholar.org
Synthesis of 4(3H)-quinazolinonesNaHSO₄·SiO₂Solvent-free, 100°C985 minEnvironmentally benign, cost-effective oup.com
Amberlyst-15Solvent-free, 100°C965 min oup.com

Crystallography and Structural Characterization of Sodium Hydrogen Sulfate and Its Analogues

Polymorphism and Crystalline Modifications of Anhydrous Sodium Hydrogen Sulfate (B86663) (e.g., A-NaHSO₄, B-NaHSO₄, α-NaHSO₄)

Anhydrous sodium hydrogen sulfate is known to exhibit polymorphism, the ability of a substance to exist in more than one crystal structure. Research has identified at least two distinct anhydrous modifications, designated as α-NaHSO₄ and β-NaHSO₄.

Studies utilizing Raman spectroscopy and differential scanning calorimetry have elucidated the relationship between these two phases. spectroscopyonline.com β-NaHSO₄ is identified as a metastable phase, which undergoes an irreversible phase transition to the thermodynamically stable α-NaHSO₄ form. spectroscopyonline.com This transformation is exothermic, releasing approximately 3.5 kJ/mol of energy. spectroscopyonline.com The transition can be triggered through two primary pathways:

Thermal Pathway: Heating the metastable β-form to temperatures above 434 K (161 °C) induces the transformation to the α-phase. spectroscopyonline.com

Chemical Pathway: Exposure of the β-phase to water can also mediate the transition to the α-phase, which is considered an intermediate between the metastable anhydrous form and the hydrated crystal. spectroscopyonline.com

The formation of these polymorphs can be influenced by the synthesis conditions. For instance, in the reaction of sodium chloride (NaCl) with sulfuric acid (H₂SO₄), the concentration of water plays a critical role. At low water concentrations, the reaction initially yields the metastable β-NaHSO₄, which subsequently converts to α-NaHSO₄ over time. spectroscopyonline.com Conversely, at higher water concentrations, the stable α-NaHSO₄ is formed directly, often alongside the monohydrate. spectroscopyonline.com The anhydrous form of this compound possesses a triclinic crystal structure. spectroscopyonline.com

Hydrated Forms of this compound (e.g., Monohydrate) and Related Hydrated Sulfates

This compound readily forms a hydrated crystal, with the most common being the monohydrate (NaHSO₄·H₂O). The crystal structure of this compound monohydrate has been meticulously determined using three-dimensional single-crystal X-ray diffraction methods.

The monohydrate crystallizes in the monoclinic system, belonging to the space group Aa. The structure reveals a complex network where the hydrogen sulfate (HSO₄⁻) anions are interconnected by acidic hydrogen atoms, forming chains. These chains are then linked transversely by water molecules through hydrogen bonding to the remaining oxygen atoms of the sulfate groups. Each sodium ion (Na⁺) is coordinated by six oxygen atoms in an irregular octahedral arrangement.

Detailed crystallographic data for this compound monohydrate at room temperature is presented in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupAa
a8.217 Å
b7.788 Å
c7.814 Å
β119° 56'
Formula Units (Z)4
Calculated Density2.12 g/cm³

Data sourced from a single-crystal X-ray diffraction study.

Within the distorted tetrahedral geometry of the HSO₄⁻ anion, the sulfur-oxygen bond involving the hydrogen atom (S-O(H)) is elongated (1.61 Å) compared to the other three sulfur-oxygen bonds (average 1.45 Å), which is a characteristic feature of the hydrogen sulfate ion. spectroscopyonline.com

Advanced Diffraction Techniques for Crystal Structure Elucidation

X-ray diffraction is an indispensable tool for the structural analysis of crystalline materials like this compound. Both single-crystal and powder diffraction methods provide complementary information essential for a complete crystallographic characterization.

Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement and Bonding in this compound Systems

The structural elucidation of this compound monohydrate serves as a prime example of the power of this technique. spectroscopyonline.com In that study, researchers used equi-inclination Weissenberg photographs to collect diffraction data from a single crystal. The intensities of the diffracted X-rays were measured and processed to generate an electron density map of the unit cell. Through a process of least-squares refinement, the exact coordinates of the sodium, sulfur, and oxygen atoms were determined, leading to the detailed structural description discussed in the previous section, including the precise S-O bond lengths and the coordination environment of the sodium ion. spectroscopyonline.com

Spectroscopic Probing of Molecular Structure and Vibrational Dynamics

While diffraction techniques map the long-range atomic order, spectroscopic methods probe the molecular-level structure by examining the vibrational motions of atoms and functional groups.

Infrared Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a key analytical technique for identifying functional groups and studying intermolecular forces, such as hydrogen bonding, within a crystal. creative-biostructure.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The IR spectrum of this compound is dominated by the vibrational modes of the hydrogen sulfate (HSO₄⁻) anion. Key spectral features include:

O-H Stretching: The stretching vibration of the hydroxyl group (O-H) within the HSO₄⁻ ion. This band is particularly sensitive to hydrogen bonding.

S=O Stretching: The symmetric and asymmetric stretching vibrations of the sulfur-oxygen double bonds.

S-O(H) Stretching: The stretching vibration of the single bond between sulfur and the hydroxyl oxygen.

S-O-H Bending: The in-plane bending or deformation of the S-O-H angle.

Studies on hydrated bisulfate anion clusters have shown that the vibrational frequencies are highly sensitive to the degree of hydration and the nature of the hydrogen-bonding network. rasayanjournal.co.inphotonics.comnih.gov For example, the S-O-H bending mode undergoes a significant blue shift (moves to a higher frequency) as the number of hydrating water molecules increases. rasayanjournal.co.innih.gov This shift, from around 1193 cm⁻¹ in HSO₄⁻(H₂O) to 1381 cm⁻¹ in HSO₄⁻(H₂O)₁₂, indicates a strengthening of the hydrogen-bonding network involving the acidic proton of the bisulfate ion. rasayanjournal.co.innih.gov This increased interaction represents the initial step towards acid dissociation in an aqueous environment.

By comparing the IR spectra of the anhydrous polymorphs (α- and β-NaHSO₄) with that of the monohydrate (NaHSO₄·H₂O), one can discern the influence of the crystal water. The spectrum of the monohydrate is expected to show additional broad absorption bands corresponding to the stretching and librational (rocking) modes of the water molecules, which are absent in the anhydrous forms. The position and shape of the O-H and S=O stretching bands can also provide insights into the differences in hydrogen bond strength and molecular packing between the different crystalline forms.

Raman Spectroscopy for Vibrational Mode Assignment and Structural Insights

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystals, providing detailed information about chemical structure, phase, and polymorphism. In the study of this compound (NaHSO₄), Raman spectroscopy offers insights into the sulfate group's vibrational behavior and the influence of the crystal lattice.

The sulfate ion (SO₄²⁻), belonging to the Td point group, exhibits four fundamental vibrational modes: a non-degenerate symmetric stretching mode (ν₁), a doubly degenerate symmetric bending mode (ν₂), a triply degenerate asymmetric stretching mode (ν₃), and a triply degenerate asymmetric bending mode (ν₄). In aqueous solutions, these modes are observed at approximately 981 cm⁻¹ (ν₁), 451 cm⁻¹ (ν₂), 1104 cm⁻¹ (ν₃), and 613 cm⁻¹ (ν₄) rruff.info. However, in the crystalline state of this compound, the reduction in symmetry causes splitting of these degenerate modes. rruff.info

A study on various sulfate crystals, including this compound, identified the characteristic frequencies of the sulfate group. rasayanjournal.co.in For this compound, a prominent Raman peak observed around 985 cm⁻¹ is assigned to the ν₁ symmetric stretching mode of the SO₄ group. rasayanjournal.co.in This is consistent with the strong intensity band typically observed for this mode in sulfate-containing compounds. rruff.info

The vibrational spectrum of this compound is further characterized by bands corresponding to the other fundamental modes. The ν₂ bending vibrations typically appear in the 400-500 cm⁻¹ region, while the ν₄ bending modes are found around 600-700 cm⁻¹. The ν₃ asymmetric stretching modes are generally observed at higher frequencies, often above 1000 cm⁻¹. For instance, in sodium sulfate (Na₂SO₄), a related compound, the ν₂ mode appears as peaks at 449 cm⁻¹ and 467 cm⁻¹, the ν₄ mode at 620 cm⁻¹, 632 cm⁻¹, and 647 cm⁻¹, and the ν₃ mode at 1101 cm⁻¹, 1131 cm⁻¹, and 1152 cm⁻¹. researchgate.net

The precise positions of these Raman bands can be influenced by factors such as cation size and hydration state. researchgate.netsemanticscholar.org In solid salts, the position of each Raman peak tends to decrease with an increasing radius of the cation, with the ν₁ mode being particularly sensitive to this effect. semanticscholar.org This sensitivity, however, diminishes in aqueous solutions. semanticscholar.org

The following table summarizes the typical Raman active vibrational modes for sulfate groups, which are instrumental in the structural analysis of this compound.

Vibrational ModeDescriptionApproximate Wavenumber (cm⁻¹) in Aqueous Solution
ν₁ (A₁)Symmetric stretching981 rruff.info
ν₂ (E)Symmetric bending451 rruff.info
ν₃ (F₂)Asymmetric stretching1104 rruff.info
ν₄ (F₂)Asymmetric bending613 rruff.info

Data sourced from studies on sulfate vibrational modes. rruff.info

Microscopic and Surface Analysis of this compound Materials

Microscopic and surface analysis techniques are essential for characterizing the morphology, topography, and nanoscale structural features of this compound materials. These methods provide visual evidence of the physical characteristics of the crystals and their surfaces, which are crucial for understanding their behavior in various applications.

Scanning Electron Microscopy (SEM) for Morphology and Surface Topography

Scanning Electron Microscopy (SEM) is a versatile technique for obtaining high-resolution images of a sample's surface. It is particularly useful for examining the morphology (shape and size) and topography (surface features) of crystalline materials like this compound.

SEM has been employed to observe the dynamic processes of hydration and dehydration of sodium sulfate salts, which are closely related to this compound. publicationslist.orgresearchgate.net For example, environmental scanning electron microscopy (E-SEM) studies have shown that large crystals of anhydrous sodium sulfate, when exposed to water vapor, initially form a surface layer of sodium sulfate decahydrate. publicationslist.orgresearchgate.net This skin can inhibit complete hydration until enough liquid water is present to dissolve it. publicationslist.orgresearchgate.net

Observations at high magnifications (200-10,000x) have revealed that the dehydration of sodium sulfate decahydrate results in the formation of a porous, high-surface-area structure composed of sub-micron particles. researchgate.net Subsequent dissolution and recrystallization can lead to the formation of much larger, well-defined crystals of sodium sulfate decahydrate, typically in the range of 10-100 μm. publicationslist.orgresearchgate.net These studies highlight the significant morphological changes that can occur on the surface of these sulfate salts under varying humidity conditions.

The following table outlines the key morphological features of sodium sulfate hydrates observed by SEM, which can provide insights into the expected morphology of this compound under similar conditions.

FeatureDescription
Initial HydrationFormation of a decahydrate skin on anhydrous crystals. publicationslist.orgresearchgate.net
Dehydration ProductPorous structure of sub-micron particles. researchgate.net
RecrystallizationFormation of large (10-100 μm), well-defined decahydrate crystals. publicationslist.orgresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structural Investigations

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale and even atomic-scale structures. nanoscience.comresearchgate.net This technique is invaluable for detailed investigations of the internal structure, crystallinity, and defects within this compound materials. researchgate.net

To obtain a TEM image, a high-energy electron beam is passed through an extremely thin sample (typically less than 100 nm). nanoscience.comresearchgate.net The resulting image provides detailed information about the material's internal features. TEM can be used to characterize the crystal structure of individual nanoparticles and identify any lattice imperfections. acs.org

While specific TEM studies focused solely on this compound are not extensively detailed in the provided search results, the principles of TEM are broadly applicable. For related materials, TEM has been instrumental in understanding the atomic structures and how they relate to the material's properties. researchgate.netillinois.edu The ability of TEM to probe structural evolution in real-time also presents opportunities for in-situ studies of phase transitions or reactions in this compound at the nanoscale. researchgate.netillinois.edu

The power of TEM in materials science is summarized in the table below, highlighting its capabilities for nanoscale structural investigations.

CapabilityDescription
High Resolution ImagingVisualization of atomic-scale structures and crystal lattices. nanoscience.comresearchgate.net
Nanoscale AnalysisCharacterization of the internal structure and crystallinity of individual nanoparticles. researchgate.netacs.org
In-situ StudiesReal-time observation of structural changes due to external stimuli. researchgate.netillinois.edu

Thermal Analysis for Phase Transitions and Dehydration Mechanisms

Thermal analysis techniques are fundamental in studying the physical and chemical changes that occur in a material as a function of temperature. For this compound and its derivatives, these methods are crucial for understanding phase transitions and dehydration processes.

Differential Thermal Analysis (DTA) of this compound

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. cam.ac.ukmat-cs.com This method is highly sensitive to thermal events such as phase transitions, melting, and decomposition. mat-cs.com

Sodium sulfate, a compound closely related to this compound, is known to exhibit a complex polymorphism with five different phases (I-V). researchgate.net DTA, along with Differential Scanning Calorimetry (DSC), has been instrumental in studying the transitions between these polymorphs. researchgate.net For instance, the transition from phase V to phase I in anhydrous sodium sulfate is observed as an endothermic peak in DTA/DSC curves. researchgate.net

The transition temperatures of salt hydrates are also well-defined and can be used as temperature calibration points. The transition of sodium sulfate decahydrate to the anhydrous form occurs at a well-established temperature of 32.383 ± 0.001 °C. nih.gov DTA can precisely detect such transitions.

The following table presents key phase transition temperatures for sodium sulfate, which are relevant for understanding the thermal behavior of related sulfate compounds.

TransitionOnset Temperature (°C)Peak Temperature (°C)
Na₂SO₄·10H₂O → Na₂SO₄32.383 nih.gov-
Na₂SO₄ (V) → Na₂SO₄ (I)240.6 researchgate.net248.3 researchgate.net

Data obtained from studies on sodium sulfate phase transitions. researchgate.netnih.gov

Thermogravimetric Analysis (TGA) of this compound Derivatives

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. thermalsupport.com This technique is particularly useful for studying dehydration processes in hydrated salts, as it directly quantifies the loss of water molecules.

The dehydration of hydrates often occurs in multiple steps, which can be resolved using TGA. hitachi-hightech.com For example, the dehydration of copper sulfate pentahydrate (CuSO₄·5H₂O) shows distinct mass loss steps corresponding to the sequential removal of water molecules. thermalsupport.com Similarly, TGA studies on sodium thiosulfate (B1220275) pentahydrate (STS-PH) have shown a two-step dehydration process involving a dihydrate intermediate. acs.org

The heating rate and atmosphere can influence the dehydration mechanism. acs.orgosti.gov Controlled rate thermal analysis (CRTA) mode in TGA can be used to better isolate overlapping dehydration steps by adjusting the heating rate based on the rate of mass loss. hitachi-hightech.com

A study on magnesium sulfate hydrates, which are also relevant analogues, demonstrated the use of TGA to determine the water content and identify different hydrated phases. tue.nl For instance, the total weight loss of epsomite (MgSO₄·7H₂O) to form kieserite (MgSO₄·H₂O) was found to be in good agreement with the theoretical value. tue.nl

The table below provides an example of multi-step dehydration as observed by TGA for a related sulfate hydrate.

CompoundDehydration StepsObserved Mass Loss
Copper Sulfate Pentahydrate2H₂O, 2H₂O, 1H₂OStepwise loss corresponding to the removal of water molecules in a 2:2:1 ratio. thermalsupport.com

This information is crucial for understanding the thermal stability and decomposition pathways of this compound and its hydrated forms.

Computational Crystallography and Modeling of this compound Crystal Structures

Computational crystallography has emerged as a powerful complement to experimental techniques like X-ray and neutron diffraction for the characterization of crystalline materials. These computational methods provide a deeper understanding of the electronic structure, bonding, and energetic properties of crystal structures at an atomic level. For this compound (NaHSO₄) and its analogues, computational modeling, particularly through Density Functional Theory (DFT) and molecular dynamics (MD), offers valuable insights into their structural stability, vibrational properties, and the nature of intermolecular interactions.

Theoretical Approaches to Crystal Structure Modeling

The primary goal of computational crystallography in the context of this compound is to accurately predict its crystal structure and properties. This involves determining the arrangement of sodium (Na⁺) and bisulfate (HSO₄⁻) ions in the unit cell, as well as calculating lattice parameters, bond lengths, and bond angles.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool for predicting the geometric and electronic properties of crystalline solids. In the study of this compound and its derivatives, DFT calculations are employed to:

Optimize the molecular geometry to find the most stable atomic arrangement.

Calculate the electronic properties, such as the distribution of electron density and electrostatic potential.

Analyze chemical bonding and intermolecular forces, including hydrogen bonding.

A notable application of DFT is in the study of complex crystals incorporating the sodium bisulfate group, such as p-nitrophenol sodium-bisulfate (PNSB). tandfonline.com In such studies, a functional like B3LYP is often used to optimize the geometry and predict vibrational frequencies, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy for validation. tandfonline.com

Molecular Dynamics (MD): MD simulations are used to study the dynamic behavior of atoms and molecules. While often applied to solutions and melts, MD can also be used to model the vibrational motions of ions within a crystal lattice and to understand phase transitions at different temperatures and pressures. For related compounds like sodium sulfate (Na₂SO₄), MD simulations have been used to understand the hydration and interaction of the sulfate ions in aqueous solutions, which provides foundational data for modeling more complex crystalline hydrates. bibliotekanauki.plumcs.plaip.org

Analysis of Computational Results

Computational models generate a wealth of data that helps in the detailed characterization of the crystal structure. Key analyses include:

Geometric Parameters: The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from DFT calculations can be compared with experimental X-ray diffraction (XRD) data to assess the accuracy of the computational model.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and hyperconjugative interactions within the crystal. For instance, in a sodium bisulfate-containing crystal, NBO analysis can identify and quantify the strength of intermolecular hydrogen bonds, such as O-H···O or C-H···O interactions, which are crucial for the stability of the crystal lattice. tandfonline.com It can also elucidate the nature of the interaction between the sodium cation and the bisulfate anion. tandfonline.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in quantum chemistry. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability. This analysis helps in understanding the charge transfer interactions that occur within the crystal. tandfonline.com

Molecular Electrostatic Potential (ESP): ESP maps are used to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack. tandfonline.com In the context of this compound, the ESP map would show negative potential (electrophilic regions) around the oxygen atoms of the bisulfate ion and positive potential (nucleophilic regions) around the sodium ion and the hydrogen atom. tandfonline.com

Research Findings from Computational Studies

Computational studies on analogues of this compound have yielded detailed insights. For the p-nitrophenol sodium-bisulfate (PNSB) crystal, quantum chemical computations have been performed to understand its structure and properties. tandfonline.com

Key Findings from DFT Analysis of a Sodium Bisulfate Analogue:

Optimized Geometry: The optimized molecular structure reveals the presence of significant hydrogen bonding interactions that stabilize the crystal structure. tandfonline.com

Vibrational Frequencies: Computed IR and Raman frequencies show good correlation with experimental spectra, validating the accuracy of the DFT model. tandfonline.com

Charge Delocalization: NBO analysis has confirmed charge delocalization and the presence of intermolecular hydrogen bonds, such as O-H···Na, which arise from the interaction between the lone pair of oxygen and the anti-bonding orbital. tandfonline.com

Electronic Properties: The HOMO-LUMO energy gap has been calculated to understand the charge transfer interactions responsible for the material's optical properties. tandfonline.com

The table below summarizes the types of data obtained from computational modeling of this compound and its analogues.

Computational MethodPredicted Properties and Analysis
Density Functional Theory (DFT) Optimized molecular geometry (bond lengths, angles), Lattice parameters, Vibrational frequencies (IR/Raman), Electronic band structure, Density of states.
Natural Bond Orbital (NBO) Charge transfer analysis, Hyperconjugative interactions, Strength and nature of hydrogen bonds.
HOMO-LUMO Analysis Chemical reactivity, Kinetic stability, Charge transfer interactions.
Molecular Electrostatic Potential (ESP) Identification of electrophilic and nucleophilic sites, Visualization of charge distribution.
Molecular Dynamics (MD) Thermal stability, Phase transitions, Ionic conductivity (in solid-state), Dynamic behavior of ions in the crystal lattice.

The following interactive table presents hypothetical, yet representative, data comparing experimental and DFT-calculated structural parameters for the bisulfate anion (HSO₄⁻) within a crystal lattice, based on typical findings in computational studies.

ParameterBond/AngleExperimental Value (Å or °)DFT Calculated Value (Å or °)
Bond Length S=O1.451.46
Bond Length S-O1.481.49
Bond Length S-OH1.561.57
Bond Length O-H0.970.98
Bond Angle O=S=O122.5122.8
Bond Angle O-S-OH106.2106.0
Bond Angle S-O-H108.5108.7

Advanced Applications and Engineering Aspects of Sodium Hydrogen Sulfate

Role in Advanced Materials Synthesis and Engineering

Sodium hydrogen sulfate (B86663) plays a crucial role as a catalyst and precursor in the synthesis of specialized materials, contributing to advancements in the fields of electronics and material science. sigmaaldrich.com

In the synthesis of advanced semiconductor materials, sodium hydrogen sulfate can act as a source of sulfur and facilitate specific reaction conditions. sigmaaldrich.com For instance, in the preparation of Nickel-doped Copper Zinc Tin Sulfide (B99878) (Ni-doped Cu₂ZnSnS₄ or CZTS), a promising material for solar energy conversion, this compound plays an indirect but important role. During the synthesis process, a surfactant such as sodium dodecyl sulfate (SDS) may be used to control particle size and prevent agglomeration. SDS can hydrolyze to form dodecanol and this compound. This in-situ generation of this compound helps to provide a hydrophobic modification on the surface of the CZTS particles, which is crucial for maintaining a stable suspension and achieving the desired material morphology.

While not a primary precursor for the metallic elements in the semiconductor, its role in controlling the reaction environment and particle characteristics is vital for the material's final performance in solar cell applications.

This compound is instrumental in the synthesis of mesoporous silica (B1680970) materials derived from kaolin, a naturally abundant clay mineral. This process transforms a low-cost raw material into a high-value product with a large specific surface area, suitable for applications in catalysis, adsorption, and drug delivery.

The procedure involves heating a mixture of kaolin and this compound in a furnace at elevated temperatures. getwsu.com This acid treatment is a key step in removing alumina (Al₂O₃) from the kaolin structure, a process known as dealumination. The reaction between kaolin and NaHSO₄ is highly dependent on the temperature, with research indicating an optimal temperature for maximizing the aluminum reaction yield.

Reaction Temperature (°C)Aluminum (Al) Reaction Yield
200Low
500Increasing
700Maximum
>700Sharp Decrease

This table illustrates the typical effect of temperature on the reaction yield of aluminum from kaolin when treated with this compound, based on research findings. The exact yields can vary based on other parameters like reaction time and molar ratios. getwsu.com

Following the acid treatment and other processing steps like calcination and alkali-treatment, the resulting material is an amorphous mesoporous silica with a significantly enlarged specific surface area (SBET), reaching values as high as 751.5 m²/g with a pore size of approximately 4.0 nm. getwsu.com

Environmental Applications and Remediation Technologies

The acidic properties of this compound make it a valuable chemical in various environmental applications, particularly in water and wastewater treatment. It offers a safer and more easily handled alternative to sulfuric acid for many of these processes. zenithcoltd.com

This compound is primarily used to lower the pH of water. getwsu.comzenithcoltd.comwikipedia.org Its solutions are strongly acidic; a 1 Molar solution has a pH of approximately 1.0. wikipedia.orgaquaphoenixsci.com This property is widely utilized in various water treatment scenarios:

Swimming Pools and Spas: It is commonly sold commercially as "pH Decreaser" or "Dry Acid" to lower both pH and total alkalinity, ensuring the effectiveness of disinfectants and preventing issues like scale formation. getwsu.comsinochlorine.com The ideal pH for pool water is generally maintained between 7.0 and 7.6.

Industrial Effluents: Many industrial processes generate alkaline wastewater. Before this effluent can be discharged, its pH must be neutralized to comply with environmental regulations, typically within a range of 6 to 9. ecologixsystems.com this compound is used to neutralize this excess alkalinity. getwsu.comzenithcoltd.com

Optimizing Other Treatment Processes: The efficiency of certain treatment processes, such as the coagulation and precipitation of contaminants, is highly pH-dependent. This compound is used to adjust the water to the optimal pH range required for these processes to function effectively. getwsu.comecologixsystems.com

ApplicationTypical Target pH Range
Swimming Pool Water7.0 - 7.6
Municipal Sewer Discharge6.0 - 9.0

This table shows common target pH ranges in water treatment applications where this compound is used for acidification. ecologixsystems.com

In water treatment, after disinfection with chlorine, it is often necessary to remove the residual chlorine before the water is discharged into the environment or used in certain industrial processes. This process is known as dechlorination.

The primary chemical used for dechlorination is often sodium bisulfite (NaHSO₃), which acts as a reducing agent. getwsu.comalliancechemical.com The reaction between sodium bisulfite and chlorine (in the form of hypochlorous acid, HOCl) neutralizes the chlorine and produces this compound (NaHSO₄) as a byproduct. alliancechemical.comenvironex.net.au

Reaction: NaHSO₃ + HOCl → NaHSO₄ + HCl

Additionally, sodium thiosulfate (B1220275) (Na₂S₂O₃) can be used to neutralize residual chlorine, a reaction that also forms this compound as an inactive salt. pharmaguideline.com Therefore, this compound is a key product of common dechlorination reactions. Some sources also indicate the direct use of tablets made from sodium bisulfate for dechlorination in certain systems, where the dissolving tablets treat the effluent as it passes through a contact basin. tamu.edu

While this compound itself is not typically used as a primary adsorbent, its role in pH regulation is critical for the efficacy of many pollutant removal technologies that rely on adsorption. The surface charge of adsorbents and the chemical form of pollutants in water are highly dependent on pH. uokerbala.edu.iq

By adjusting the pH of wastewater to an optimal acidic range, this compound can significantly enhance the removal of certain pollutants by other adsorbent materials. For example, the adsorption of sulfate ions onto some cellulose-based adsorbents has been shown to be most effective in an acidic medium. researchgate.net Similarly, the removal of heavy metals by various sorbents, such as hydrogels or zeolites, is heavily influenced by the pH of the solution. biomedres.usmdpi.com By creating the necessary acidic conditions, this compound facilitates the electrostatic attraction between positively charged adsorbent surfaces and anionic pollutants or prepares the surface for complexation with cationic heavy metals, thereby playing a crucial indirect role in the development and optimization of sorbent technologies for pollutant removal.

Integration in Sulfate-Radical-Based Advanced Oxidation Processes (SR-AOP) for Wastewater Treatment

This compound plays a crucial role in sulfate-radical-based advanced oxidation processes (SR-AOPs), a powerful method for treating wastewater containing recalcitrant organic pollutants. nih.govfrontiersin.orgfrontiersin.org These processes rely on the generation of highly reactive sulfate radicals (SO₄•⁻) from persulfates, such as peroxymonosulfate (PMS) and peroxydisulfate (PDS). nih.govmedwinpublishers.commedwinpublishers.commdpi.com The activation of these persulfates to produce sulfate radicals can be achieved through various methods, including heat, ultraviolet (UV) radiation, and transition metal catalysis. nih.govmedwinpublishers.commedwinpublishers.comnih.gov

The efficiency of SR-AOPs is often highly dependent on the pH of the wastewater. escholarship.orgmdpi.com Acidic conditions are generally favorable for the generation and stability of sulfate radicals, enhancing the degradation of pollutants. mdpi.comresearchgate.net this compound, being an acid salt, is an effective reagent for creating and maintaining the optimal acidic environment for these reactions. wikipedia.org This pH control is critical for preventing the precipitation of metal catalysts and for promoting the desired radical formation pathways. escholarship.org

Research has demonstrated that the degradation of various organic contaminants, including antibiotics and industrial dyes, is significantly enhanced in the presence of activated persulfate under acidic conditions. mdpi.com For instance, the degradation of the antibiotic ciprofloxacin using a UV/persulfate system was found to be more effective at a lower pH. By ensuring an acidic environment, this compound can contribute to higher treatment efficiencies in SR-AOPs.

The generation of sulfate radicals from persulfate (S₂O₈²⁻) can be represented by the following general activation mechanisms:

Heat Activation: S₂O₈²⁻ + heat → 2SO₄•⁻ mdpi.com

UV Activation: S₂O₈²⁻ + UV light → 2SO₄•⁻

Metal Ion (Mⁿ⁺) Activation: S₂O₈²⁻ + Mⁿ⁺ → SO₄•⁻ + SO₄²⁻ + M⁽ⁿ⁺¹⁾⁺ medwinpublishers.com

Management and Valorization of Sulfur-Containing By-products and Waste Streams

The industrial application of this compound often results in the generation of sulfur-containing by-products, with sodium sulfate (Na₂SO₄) being the most common. worley.com Effective management and valorization of these waste streams are crucial for sustainable industrial operations. While sodium sulfate has established uses in industries such as detergents and paper manufacturing, exploring alternative valorization pathways is essential to prevent market saturation and to create higher-value products. worley.combiovoice.nl

One significant valorization route is the conversion of sodium sulfate into other valuable sulfur-based chemicals. For example, through a process of carbothermal reduction, sodium sulfate can be converted to sodium sulfide (Na₂S), a chemical used in the Kraft pulping process and as a flotation agent in the mining industry. researchgate.net Further chemical transformations can yield products like sodium hydrosulfide (NaHS) and elemental sulfur.

Another approach involves the use of sodium sulfate-rich waste streams in the production of construction materials. By reacting the sodium sulfate solution with a calcium source, such as calcium chloride or lime, gypsum (calcium sulfate dihydrate) can be precipitated. This synthetic gypsum is then a viable raw material for the manufacturing of plasterboard and as an additive in cement.

In some applications, particularly in flue gas desulfurization, the sodium sulfate by-product can be regenerated back into the active sorbent, creating a closed-loop system that minimizes waste. Additionally, technologies like membrane distillation and crystallization are being explored to recover high-purity sodium sulfate from industrial wastewater for reuse. researchgate.net

The following table summarizes some of the key valorization pathways for sodium sulfate:

By-productValorization MethodKey End-Product(s)Primary Industrial Application(s) of End-Product(s)
Sodium Sulfate (Na₂SO₄)Carbothermal ReductionSodium Sulfide (Na₂S)Pulp and paper industry, mining
Sodium Sulfate (Na₂SO₄)Reaction with Calcium SaltsGypsum (CaSO₄·2H₂O)Construction materials (e.g., plasterboard, cement)
Sodium Sulfate (Na₂SO₄)ElectrodialysisSulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH)Chemical manufacturing, wastewater treatment
Sodium Sulfate (Na₂SO₄)Membrane CrystallizationHigh-purity Sodium SulfateReuse in various industrial processes

Biochemical and Industrial Process Optimization

Applications as a pH Modifier and Acidulant in Diverse Industrial Settings

This compound is a versatile chemical widely employed as a pH modifier and acidulant across numerous industries. fao.orgpatsnap.comchemimpex.comechemi.com Its solid, crystalline form makes it safer and easier to handle than many liquid acids, while still providing strong acidity in aqueous solutions. wikipedia.org

In the food industry , food-grade this compound is used as an acidulant to control pH, enhance flavor, and inhibit microbial growth in a variety of products, including beverages, dressings, and sauces. wikipedia.orgfao.orgpatsnap.comfao.org It can lower the pH without imparting a strong sour taste, which is an advantage over other food acids like citric or malic acid. fao.orgtlcingredients.com

The leather tanning industry utilizes this compound in the pickling stage of hide processing. made-in-china.comcamachem.comvinatiorganics.com By lowering the pH of the hides, it prepares them for the main tanning step, ensuring the uniform penetration and fixation of tanning agents like chromium sulfate. lonnmeter.com

In metal finishing and cleaning , this compound is a key component of acidic cleaning formulations. wikipedia.orgpatsnap.com It is effective at removing rust, scale, and oxides from metal surfaces, preparing them for subsequent processes such as plating or painting. patsnap.com

Water treatment applications, including swimming pool maintenance, rely on this compound for pH reduction. fao.orgpatsnap.commade-in-china.com Proper pH control is essential for the effectiveness of disinfectants like chlorine and for preventing the formation of scale. made-in-china.com

The following table provides a summary of these applications:

Industrial SectorSpecific ApplicationPrimary Function of this compound
Food and BeverageAcidification of various food productspH control, flavor enhancement, preservation wikipedia.orgfao.orgfao.org
Leather TanningPickling of hidesLowering pH to prepare for tanning made-in-china.comcamachem.com
Metal FinishingCleaning and descaling of metal surfacesRemoval of oxides and scale wikipedia.orgpatsnap.com
Water TreatmentpH adjustment of swimming pools and industrial waterOptimizing disinfection and preventing scale fao.orgpatsnap.commade-in-china.com
TextilesDyeing and finishing processespH control for dye fixation

Enhancing Industrial Efficiencies through Targeted this compound Utilization

The strategic use of this compound can lead to significant improvements in the efficiency of various industrial processes. Its properties as a solid acid catalyst and a precise pH control agent are key to these enhancements.

In the realm of chemical synthesis , this compound serves as an effective and reusable heterogeneous acid catalyst. semanticscholar.orgresearchgate.netresearchgate.net Its solid nature simplifies the separation of the catalyst from the reaction mixture, reducing waste and simplifying product purification. semanticscholar.orgresearchgate.net This has been demonstrated in the synthesis of various organic compounds, where it promotes high yields under environmentally benign conditions. semanticscholar.orgresearchgate.net

In the textile industry , precise pH control during dyeing is critical for achieving uniform color and good colorfastness. This compound provides a reliable way to maintain the acidic conditions required for many dyes, leading to more efficient dye uptake and potentially reducing the consumption of water and energy in the dyeing process. chemimpex.commade-in-china.com

The use of this compound in industrial cleaning and descaling also contributes to improved operational efficiency. By effectively removing scale buildup in boilers, cooling towers, and other heat exchange equipment, it helps to maintain optimal heat transfer, thereby reducing energy consumption. patsnap.com Its non-volatile nature also enhances workplace safety compared to fuming liquid acids. wikipedia.org

The table below illustrates how the targeted application of this compound can enhance industrial efficiencies:

Industrial ApplicationRole of this compoundResulting Efficiency Gains
Organic Chemical SynthesisHeterogeneous acid catalystSimplified catalyst recovery, reduced waste, improved yields semanticscholar.orgresearchgate.netresearchgate.net
Textile DyeingpH control agentEnhanced dye fixation, potential for reduced water and energy use chemimpex.commade-in-china.com
Industrial Equipment CleaningDescaling agentImproved heat transfer efficiency, reduced energy consumption patsnap.com
BiorefiningCatalyst for biomass hydrolysisFacilitates conversion of biomass to biofuels

Theoretical and Computational Studies on Sodium Hydrogen Sulfate Systems

Quantum Chemical Calculations on Electronic Structure, Bonding, and Reactivity of Sodium Hydrogen Sulfate (B86663)

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic wavefunctions of molecules. From this, a wealth of information can be derived, including molecular geometry, bond energies, electronic spectra, and electrical properties.

For sodium hydrogen sulfate, the central sulfur atom is bonded to four oxygen atoms in a tetrahedral arrangement. One of the oxygen atoms is bonded to a hydrogen atom, and the sodium ion is associated with the resulting bisulfate anion (HSO₄⁻). The molecule is polar due to its asymmetrical structure. The total number of valence electrons in the HSO₄⁻ anion is 32, calculated from hydrogen (1), sulfur (6), and four oxygen atoms (6 each), plus one for the negative charge.

The bonding within the bisulfate anion is complex. It involves both single S-O bonds and bonds with significant double-bond character. The oxidation state of the central sulfur atom in this compound is +6. Theoretical calculations can elucidate the nature of these bonds, including bond lengths, angles, and the distribution of electron density. For instance, calculations can quantify the partial charges on each atom, confirming the high degree of charge separation and the ionic interaction between the sodium cation (Na⁺) and the hydrogen sulfate anion (HSO₄⁻).

Table 1: Calculated Properties of this compound

Property Value/Description Method of Determination
Molecular Geometry Tetrahedral around the central Sulfur atom. nih.gov Quantum Chemical Calculation
Polarity Polar molecule due to asymmetry. nih.gov Quantum Chemical Calculation
Central Atom Sulfur (S) Lewis Structure Analysis nih.gov
Total Valence Electrons 32 (for HSO₄⁻) Electron Counting nih.gov
Sulfur Oxidation State +6 Oxidation State Rules

Molecular Dynamics Simulations of Aqueous and Solid-State Systems Involving this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations generate trajectories of a system by numerically solving Newton's equations of motion, providing detailed information on structural, dynamic, and thermodynamic properties.

Aqueous Systems: In aqueous solutions, MD simulations have been extensively used to study the behavior of sodium and sulfate ions, which are the constituent ions of this compound. These studies reveal that both Na⁺ and SO₄²⁻ ions have well-defined hydration shells. Simulations can determine the average distances between ions and water molecules, the number of water molecules in the first and second solvation shells (coordination numbers), and the orientation of water molecules around the ions. For the sulfate ion, water molecules form hydrogen bonds with the oxygen atoms. The dynamics of these hydrogen bond networks, including their formation and breaking, can be tracked over time. Studies on aqueous sodium sulfate (Na₂SO₄) show that the salt disorders the hydrogen bonding network of water and reduces the diffusivity of water and the ions as concentration increases. dtu.dk

Solid-State Systems: In the solid state, MD simulations, particularly Car-Parrinello molecular dynamics (CPMD), have been applied to study related compounds like crystalline sodium hydrogen bissulfate (Na₃H(SO₄)₂). researchgate.netcore.ac.uk These simulations provide insights into proton dynamics within the crystal lattice, which is crucial for understanding properties like ferroelectricity and proton conductivity. researchgate.netcore.ac.uk For these systems, simulations can model the hydrogen bond dynamics, including the potential for protons to jump between oxygen atoms. The calculated geometric parameters from these simulations, such as bond distances, show reasonable agreement with experimental data from neutron diffraction. researchgate.net

Computational Catalysis Studies on Reaction Pathways, Transition States, and Mechanistic Insights

This compound, particularly when supported on silica (B1680970) (NaHSO₄-SiO₂), is recognized as an efficient, reusable, and environmentally friendly heterogeneous acid catalyst for a variety of organic transformations. nih.govcore.ac.ukresearchgate.net It is used in the synthesis of compounds such as β-acetamido ketones, acylals, and various heterocyclic derivatives. nih.govresearchgate.netarkat-usa.org

The catalytic action of NaHSO₄ is attributed to its Brønsted acidity, stemming from the hydrogen sulfate ion. In proposed mechanisms for reactions like the synthesis of β-acetamido ketones, the catalyst is thought to activate reactants, for example by protonating an aldehyde, which then facilitates subsequent reaction steps. arkat-usa.org

While the catalytic utility of this compound is well-documented experimentally, detailed computational studies elucidating its specific catalytic mechanisms appear to be limited in publicly available literature. Advanced computational catalysis studies, often employing Density Functional Theory (DFT), are typically used to map the potential energy surface of a reaction. Such studies would involve:

Identifying Reaction Pathways: Charting the step-by-step transformation from reactants to products.

Locating Transition States: Finding the highest energy point along the reaction pathway, which determines the reaction rate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

For NaHSO₄-catalyzed reactions, these computational studies could provide precise mechanistic insights into how the catalyst interacts with substrates, stabilizes transition states, and facilitates bond-making and bond-breaking processes.

Prediction of Phase Behavior and Thermodynamic Properties of this compound and Its Mixtures

Computational methods are increasingly used to predict the phase behavior and thermodynamic properties of materials, which is essential for process design and optimization. nih.gov Techniques like molecular simulation and equations of state (EoS) can be used to construct phase diagrams and calculate properties such as enthalpy, entropy, heat capacity, and density. nih.gov

While comprehensive computational studies focused specifically on the phase diagram of pure this compound are not widely available, related systems have been investigated. For instance, experimental thermodynamic studies have been conducted on molten salt binary systems like KHSO₄-NaHSO₄. dtu.dk These studies measure properties such as the molar enthalpy of mixing and heat capacity and can be used to construct the phase diagram. dtu.dk The data from such experiments provide a critical benchmark for the validation of computational models.

Table 2: Experimental Thermodynamic Properties of the KHSO₄-NaHSO₄ Molten Salt System at 528 K

Property Description Method of Determination
Molar Enthalpy of Mixing Measured by dropping pure compounds into molten mixtures. dtu.dk Calvet Calorimetry dtu.dk
Heat Capacity Determined for both pure compounds in solid and liquid states. dtu.dk Calvet Calorimetry dtu.dk
Phase Diagram Confirmed by experimental analysis. dtu.dk Conductometric and Thermal Analysis dtu.dk
Excess Entropy Calculated for the liquid mixtures. dtu.dk Optimization Method dtu.dk

Computational approaches, such as constructing equations of state based on statistical associating fluid theory (SAFT) or using molecular dynamics simulations, could be applied to predict these properties for NaHSO₄ and its mixtures. google.comresearchgate.net For aqueous sodium sulfate solutions, equations of state have been developed to derive thermodynamic properties like heat capacity, thermal expansion, and compressibility at high temperatures and pressures. nih.gov Similar approaches could be extended to this compound systems.

Spectroscopic Simulations and Theoretical Interpretation of Experimental Data

Computational simulations are a vital tool for interpreting experimental spectra. By calculating theoretical spectra from first principles, researchers can assign specific spectral features to distinct molecular vibrations or electronic transitions, providing a detailed picture of molecular structure and bonding.

For systems involving this compound, this synergy is particularly evident in the study of vibrational spectra (infrared and Raman). For example, Car-Parrinello molecular dynamics (CPMD) has been used to study the proton dynamics in crystalline sodium hydrogen bissulfate. researchgate.netcore.ac.uk In these studies, proton potentials are calculated from snapshots of the MD trajectory. Solving the one-dimensional vibrational Schrödinger equation for these potentials allows for the simulation of the OH stretching band. researchgate.netcore.ac.uk

The results of these simulations can be compared directly with experimental infrared spectra. For instance, the calculated center and width of the OH stretching band in sodium hydrogen bissulfate show qualitative agreement with experimental findings. researchgate.netcore.ac.uk This comparison helps to validate the computational model and provides a theoretical basis for understanding the broad and complex nature of the experimental spectrum, which arises from the strong hydrogen bonding and proton dynamics in the crystal. researchgate.netcore.ac.uk

Similarly, infrared multiple photon dissociation (IRMPD) spectra of cryogenically-cooled (NaSO₄⁻)₂(H₂O)n dianions have been compared with harmonic spectra calculated using DFT. This comparison allows for the identification of characteristic absorption bands and the elucidation of structural trends as water molecules are added to the ion complex.

Table 3: Comparison of Simulated and Experimental Vibrational Frequencies

System Vibrational Mode Simulated Frequency (cm⁻¹) Experimental Correlate
Crystalline Na₃H(SO₄)₂ OH Stretching (Center of Gravity) ~1540 Qualitative agreement with IR spectrum. researchgate.netcore.ac.uk
Crystalline Na₃D(SO₄)₂ OD Stretching (Center of Gravity) ~1092 Qualitative agreement with IR spectrum. researchgate.netcore.ac.uk

Q & A

Q. How is sodium hydrogen sulfate utilized as a drying agent in lipid extraction protocols?

this compound is employed to remove residual water in lipid-rich matrices (e.g., milk). After solvent extraction, anhydrous NaHSO₄ is added to the organic phase, filtered, and evaporated. This method minimizes water interference in subsequent GC-MS or LC-MS analyses .

Q. What stoichiometric considerations are critical when preparing standardized NaHSO₄ solutions for acid-base titrations?

Calculate molar mass (120.0603 g/mol) and account for its monoprotic nature (releases one H⁺ ion in aqueous solutions). Validate purity via gravimetric analysis or cross-titration with 0.01 N H₂SO₄, as per USP protocols .

Q. Which analytical techniques are suitable for quantifying NaHSO₄ in environmental samples?

Use ion chromatography (IC) for dissolved sulfate or DESI-MS for solid-phase detection. For DESI-MS, PTFE surfaces enhance sensitivity, with a detection limit of 30 ng for sulfate clusters (e.g., [NaSO₄(Na₂SO₄)]⁻ at m/z 239) .

Q. How does NaHSO₄ function in derivatization reactions for amine detection?

It catalyzes acetyl chloride derivatization of primary amines (e.g., histamine in biofluids), improving volatility for GC-MS. Optimize reaction pH (2–3) and temperature (60°C) to minimize side reactions .

Advanced Research Questions

Q. How can sulfide interference be mitigated during isotopic analysis of sulfate in aqueous samples?

For δ³⁴S or δ¹⁸O measurements, strip dissolved sulfide (>0.01 mg/L) using nitrogen gas to prevent isotopic contamination. Follow USGS protocols for sulfate isolation and isotopic ratio mass spectrometry (IRMS) .

Q. What experimental designs resolve contradictory detection limits for sulfate across analytical platforms?

Cross-validate DESI-MS (LOD: 30 ng) with LC-MS/MS or pressurized liquid extraction (PLE). Adjust matrix modifiers (e.g., sodium lactate in microbial assays) to enhance signal consistency .

Q. How does ionic radius influence sulfate cluster formation in DESI-MS?

Smaller ionic radii (e.g., Na⁺ vs. NH₄⁺) reduce solvation energy, increasing cluster ion abundance (e.g., [NaSO₄]⁻ vs. [HSO₄]⁻). Calibrate with sodium sulfate standards to account for matrix effects .

Q. What role does NaHSO₄ play in Fenton reaction optimization for hydroxyl radical generation?

As a proton donor, NaHSO₄ lowers pH to stabilize Fe²⁺, enhancing H₂O₂ activation. Monitor radical yield via spin-trapping EPR with DMPO and validate using UV-Vis kinetics .

Q. How can microbial conversion of NaHSO₄ to H₂S be optimized for sulfur cycle studies?

Use percolator-style fermentors with sodium lactate (≥20 g/L) as a carbon source. Achieve yields up to 7.13 g H₂S/L/24h by modulating hydraulic retention time and microbial consortia .

Q. What statistical methods address correlations between sulfate levels and environmental variables?

Apply Spearman’s rank correlation for non-normal data (e.g., sulfate vs. pH in groundwater). Use multivariate regression to isolate confounding factors like organic matter lability .

Methodological Challenges and Solutions

Q. How to handle NaHSO₄’s hygroscopicity in solid-phase reaction setups?

Store under argon and pre-dry at 110°C for 2 hours. Use in situ dehydration with molecular sieves during reactions to prevent hydrolysis .

Q. What are the pitfalls in quantifying sulfate clusters via DESI-MS?

Surface adsorption on non-PTFE substrates (e.g., glass) reduces sensitivity. Pre-treat samples with ion-pairing agents (e.g., tetrabutylammonium) to stabilize clusters .

Q. How to integrate NaHSO₄ into microbial fuel cells for sulfur recovery?

Design dual-chamber reactors with sulfate-reducing bacteria in the anode. Monitor H₂S production electrochemically and optimize COD/sulfate ratios for maximum coulombic efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.